molecular formula C17H15N7 B031678 3,5-Bisphenylazo-2,6-diaminopyridine CAS No. 34981-09-4

3,5-Bisphenylazo-2,6-diaminopyridine

Cat. No. B031678
CAS RN: 34981-09-4
M. Wt: 317.3 g/mol
InChI Key: GAOJJBNGYKLHPI-UHFFFAOYSA-N
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Description

  • Synthesis Analysis : The synthesis of related compounds involves reactions such as the Suzuki coupling and hydrogenation processes. For instance, in the synthesis of bis-benzamidino imidazo[1,2-a]pyridines, key intermediates were synthesized by the reaction of phenacyl bromide with 2-amino-5-bromopyridines, followed by Suzuki coupling with cyanophenylboronic acid (Ismail et al., 2008).

  • Molecular Structure Analysis : The structure of related compounds often contains pyridine units and may include various substitutions. These structures can be characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. For example, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine was characterized using NMR and mass spectrum (Zhou et al., 2017).

  • Chemical Reactions and Properties : The chemical behavior of such compounds can be complex and varied. Reactions may include nucleophilic substitution, acylation, and others, often resulting in the formation of new heterocyclic compounds or the modification of existing ones. For instance, in the synthesis of imidazo[4,5-b]pyridin-2-ones, heating with various reactants like urea and arylamine led to the formation of substituted compounds (Yutilov et al., 2006).

  • Physical Properties Analysis : The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, certain polyimides derived from similar compounds showed solubility in organic solvents and exhibited high thermal stability (Zhang et al., 2005).

  • Chemical Properties Analysis : These compounds often exhibit interesting chemical properties like DNA binding affinity and antiprotozoal activity, as seen in related bis-benzamidino imidazo[1,2-a]pyridines (Ismail et al., 2008).

Scientific Research Applications

  • It is utilized in the synthesis of bis(arylamino)phosphenium ions, phosphinophosphenium adducts, and the first well-defined Rhodium Phosphenium complexes (Abrams, Scott, & Baker, 2000).

  • This compound is useful for synthesizing 2,3,5,6-tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines (Chen & Flowers, 1980).

  • It aids in the synthesis of Mo and W carbonyl and dinitrogen complexes, potentially contributing to synthetic nitrogen fixation (Stephan, Näther, Sivasankar, & Tuczek, 2008).

  • The compound is used in creating antibacterial agents and their analogues (Rauckman & Roth, 1980).

  • Its synthesized structure and high yields make it valuable in scientific research (Naixing, Boren, & Yuxiang, 1993).

  • It provides convenient synthesis of useful building blocks for new host-guest and self-assembling systems (Fenlon, Murray, Baloga, & Zimmerman, 1993).

  • It's a novel antiprotozoal compound with strong DNA binding affinity and antiprotozoal activity against T. b. r. (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).

  • This compound is an excellent extractant for recovering noble metal ions from aqueous solutions, achieving over 99% recovery for all studied noble metal ions (Bożejewicz, Witt, Kaczorowska, Urbaniak, & Ośmiałowski, 2021).

  • It is a potential anticancer agent (Temple, Rose, Comber, & Rener, 1987).

  • Derivatives of this compound showed superior in vivo analgesic activity compared to metamizole sodium (Kulakov, Karbainova, Shulgau, Seilkhanov, Gatilov, & Fisyuk, 2017).

  • It attracts interest as potential biologically active substances (Berezina & Vorob’ev, 2004).

  • Novel polyimides derived from it show exceptional thermal and thermooxidative stability, with glass-transition temperatures ranging from 208-324 °C (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).

  • Its use in the enhancement of luminescence lifetimes of mononuclear ruthenium(II)-terpyridine complexes has been reported (Duati, Tasca, Lynch, Bohlen, Vos, Stagni, & Ward, 2003).

  • The synthesized pyridine-2,6-dicarboxylic acid derivatives and their terbium(III) complexes exhibit strong and characteristic green emission in photoluminescence (Zhe, 2008).

  • Organic acid-base salts prepared from it form 2D-3D supramolecular structures (Jin, Zhao, Liu, Jin, Zhang, Wen, Liu, Jin, & Wang, 2015).

  • Pyridine-based poly(amide imide amide)s synthesized from it demonstrated high thermal stability and enhanced solubility (Mehdipour‐Ataei & Taremi, 2011).

  • The synthesized Au(iii) complexes showed potential as antitumor agents, binding to CT DNA with moderate affinity and stabilizing it (Radisavljević, Bratsos, Scheurer, Korzekwa, Masnikosa, Tot, Gligorijević, Radulović, & Simović, 2018).

properties

IUPAC Name

3,5-bis(phenyldiazenyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOJJBNGYKLHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bisphenylazo-2,6-diaminopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RL Williams, SA Cohen - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
We now wish to report the recent synthesis of a new heterocyclic tetraamine, 2, 3, 5, 6-tetraaminopyridine. Two altogether different synthetic approaches have been devel-oped for the …
Number of citations: 28 onlinelibrary.wiley.com
AR Sherman, R Murugan - Advances in Heterocyclic Chemistry, 2015 - Elsevier
This review covers the carbon-nitrogen (C–N) bond forming reactions of pyridines that include both electrophilic as well as nucleophilic substitution reactions. The electrophilic reactions…
Number of citations: 16 www.sciencedirect.com
K Kurita, RL Williams - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
5 fused ring product 5. The acctylation reaction of 4 in excess acetic anydride was complex and two kinds of tetraacctamides were formed depending on the reaction condition. Whcn 4 …
Number of citations: 13 onlinelibrary.wiley.com
A Anerao, V Telange, N Bondre, V Dighe… - European Journal of …, 2016 - researchgate.net
Phenazopyridine hydrochloride.• Reliability and reproducibility of results is confirmed by performing analytical method validation as per ICH guideline.• Force degradation study is …
Number of citations: 0 www.researchgate.net

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